4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine
Overview
Description
4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine is an organic compound that features a morpholine ring substituted with a 5-bromopyridin-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine typically involves the reaction of 5-bromopyridin-3-ol with 2-chloroethylmorpholine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 5-bromopyridin-3-ol is replaced by the morpholine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromopyridinyl group.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinyl group can participate in hydrogen bonding and hydrophobic interactions, while the morpholine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-3-chloropyridin-2-yl)morpholine
- 4-(5-Bromopyrimidin-2-yl)morpholine
Uniqueness
4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
4-[2-(5-bromopyridin-3-yl)oxyethyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c12-10-7-11(9-13-8-10)16-6-3-14-1-4-15-5-2-14/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQQVOMBCSCTDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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